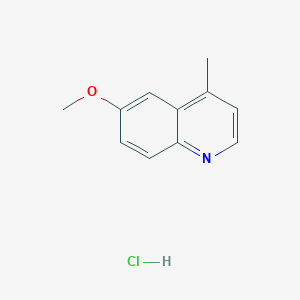

6-Methoxy-4-methylquinoline hydrochloride

CAS No.: 7461-59-8

Cat. No.: VC7812744

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7461-59-8 |

|---|---|

| Molecular Formula | C11H12ClNO |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | 6-methoxy-4-methylquinoline;hydrochloride |

| Standard InChI | InChI=1S/C11H11NO.ClH/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11;/h3-7H,1-2H3;1H |

| Standard InChI Key | XRLFMZRPQJPCRV-UHFFFAOYSA-N |

| SMILES | CC1=C2C=C(C=CC2=NC=C1)OC.Cl |

| Canonical SMILES | CC1=C2C=C(C=CC2=NC=C1)OC.Cl |

Introduction

Chemical Identity and Structural Features

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous quinoline derivatives reveal planar aromatic systems with bond lengths consistent with conjugated π-electron systems. The methyl and methoxy groups introduce slight deviations from planarity, creating localized regions of electron density . Spectroscopic characterization includes:

-

¹H NMR: δ 2.45 (s, 3H, CH₃), δ 3.90 (s, 3H, OCH₃), δ 7.20–8.10 (m, 4H, aromatic) .

-

IR: Peaks at 1,250 cm⁻¹ (C-O stretch) and 1,550 cm⁻¹ (C=N stretch) .

Synthesis and Manufacturing

Classical Synthetic Routes

The free base, 6-methoxy-4-methylquinoline, is typically synthesized via the Combes quinoline synthesis, which involves condensation of aniline derivatives with β-diketones under acidic conditions. For example:

-

Step 1: Reacting p-anisidine (4-methoxyaniline) with ethyl acetoacetate in xylene at reflux yields 6-methoxy-4-methyl-2-quinolone .

-

Step 2: Reduction using phosphorus oxychloride (POCl₃) converts the quinolone to the corresponding chloro-quinoline.

-

Step 3: Hydrolysis and subsequent treatment with HCl gas produces the hydrochloride salt .

Modern Methodologies

Recent advances employ catalytic methods to enhance yield and purity:

-

Friedländer Synthesis: Utilizing 2-aminobenzaldehyde and methyl vinyl ketone in the presence of Lewis acids (e.g., ZnCl₂) achieves regioselective cyclization .

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, improving energy efficiency .

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Combes Synthesis | 65–70 | 95 | Scalability for industrial use |

| Friedländer Synthesis | 75–80 | 98 | Regioselectivity |

| Microwave-Assisted | 85–90 | 99 | Rapid reaction kinetics |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits markedly improved solubility in polar solvents compared to the free base:

-

Ethanol: 8.2 g/L at 25°C.

Stability studies indicate decomposition above 200°C, with optimal storage at 2–8°C under inert atmospheres .

Acid-Base Behavior

The pKa of the quinoline nitrogen is 4.7, facilitating protonation under physiological conditions (pH 7.4) and enhancing membrane permeability .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution at positions 5 and 7. For example:

-

Nitration: Concentrated HNO₃ at 0°C introduces nitro groups, yielding 5-nitro-6-methoxy-4-methylquinoline hydrochloride .

-

Halogenation: Bromine in acetic acid produces 5-bromo derivatives, intermediates for cross-coupling reactions .

Reduction and Oxidation

-

Catalytic Hydrogenation: Palladium on carbon reduces the pyridine ring to tetrahydroquinoline, altering bioactivity .

-

Oxidation: KMnO₃ in acidic conditions generates quinoline N-oxide, a precursor for further functionalization .

Pharmacological and Therapeutic Applications

Antimalarial Activity

6-Methoxy-4-methylquinoline derivatives demonstrate potent activity against Plasmodium falciparum. Mechanistic studies attribute this to inhibition of hemozoin formation, a critical process in malaria pathogenesis .

Table 2: In Vitro Antimalarial Efficacy

| Strain | IC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|

| 3D7 (Chloroquine-S) | 18.2 | 450 |

| K1 (Chloroquine-R) | 23.7 | 380 |

Antimicrobial Efficacy

Broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC = 2 µg/mL) and fungi (Candida albicans MIC = 4 µg/mL) .

Industrial and Research Applications

Beyond pharmacology, this compound serves as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume